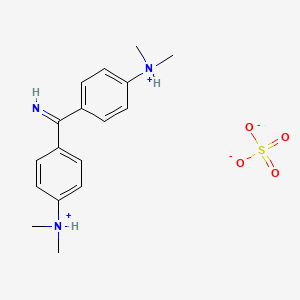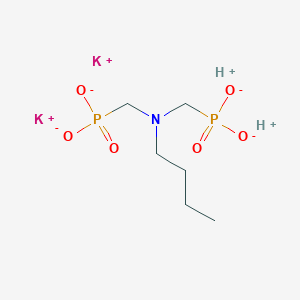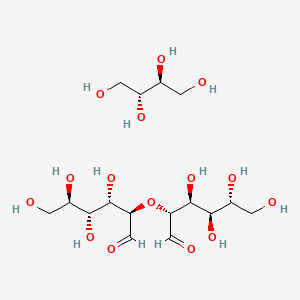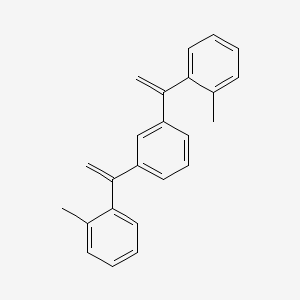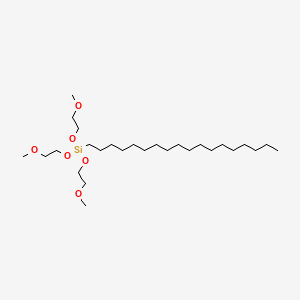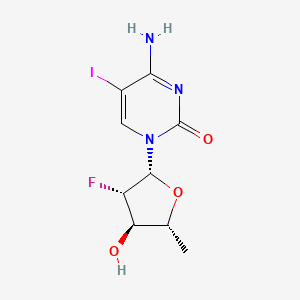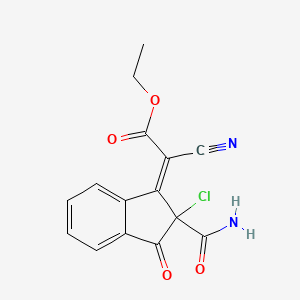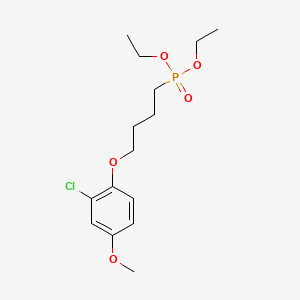
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester is a chemical compound with the molecular formula C15H24ClO5P. It is characterized by the presence of a phosphonic acid group, a chlorinated aromatic ring, and a methoxy group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester typically involves the reaction of 2-chloro-4-methoxyphenol with butyl bromide in the presence of a base to form the intermediate 4-(2-chloro-4-methoxyphenoxy)butane. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using techniques like distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (4-(2-chlorophenoxy)butyl)-, diethyl ester
- Phosphonic acid, (4-(4-methoxyphenoxy)butyl)-, diethyl ester
- Phosphonic acid, (4-(2-chloro-4-methylphenoxy)butyl)-, diethyl ester
Uniqueness
Phosphonic acid, (4-(2-chloro-4-methoxyphenoxy)butyl)-, diethyl ester is unique due to the presence of both a chlorine atom and a methoxy group on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and specific biological activities, which are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
89210-91-3 |
|---|---|
Molekularformel |
C15H24ClO5P |
Molekulargewicht |
350.77 g/mol |
IUPAC-Name |
2-chloro-1-(4-diethoxyphosphorylbutoxy)-4-methoxybenzene |
InChI |
InChI=1S/C15H24ClO5P/c1-4-20-22(17,21-5-2)11-7-6-10-19-15-9-8-13(18-3)12-14(15)16/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI-Schlüssel |
RLHRRSARCRNDQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


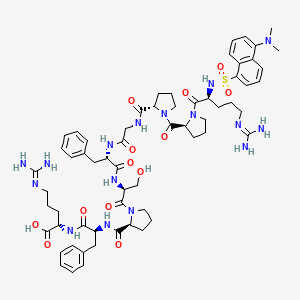

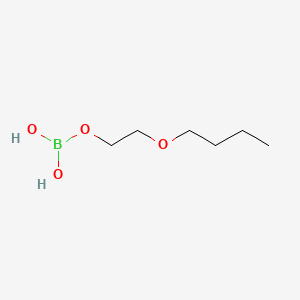
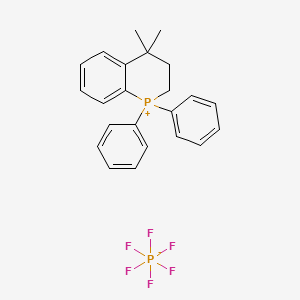
![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
